Trigothysoid N
Description
Properties
IUPAC Name |
[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYYYQORHVVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Isolation Methodologies of Trigothysoid N
Extraction Techniques and Optimization Strategies
Advanced Extraction Technologies for Enhanced Yield and Purity
Ultrasound-Assisted Extraction Parameters and Energy Considerations
Ultrasound-Assisted Extraction (UAE) is a widely recognized green technology that enhances the efficiency of extracting bioactive compounds from plant matrices nih.govfrontiersin.org. This method utilizes ultrasonic waves to promote mass transfer and cell disruption, thereby accelerating the extraction process and often reducing solvent consumption and processing time nih.govfrontiersin.org.
Key parameters influencing UAE efficiency include:
Frequency: Frequencies in the range of 20–100 kHz are generally considered optimal for extraction due to their ability to generate strong cavitation and shear forces nih.govfrontiersin.org.
Power and Intensity: Ultrasound power and intensity (often measured as acoustic energy density, AED, or ultrasonic intensity, UI) directly impact cavitation efficiency. Higher power can improve extraction yields but also increases energy input nih.govfrontiersin.org.
Extraction Time (ET): While shorter extraction times are a benefit of UAE, an optimal duration is necessary to maximize yield without causing degradation of thermolabile compounds nih.govnih.gov. Some studies indicate that processing times can be reduced significantly, for instance, to 6 hours for certain compounds .
Temperature: Maintaining controlled temperatures, typically below 50°C, is crucial to prevent thermal degradation of sensitive compounds like diterpenoids nih.govijeeemi.org.
Solvent: The choice of solvent, such as ethanol, acetone, or water, depends on the solubility profile of Trigothysoid N and its target matrix frontiersin.org.
Energy considerations in UAE involve balancing the power input with the desired extraction efficiency. While UAE generally offers energy savings compared to conventional methods due to reduced processing times and solvent volumes, precise control over parameters like power and time is necessary to optimize energy consumption nih.govijeeemi.org.
Table 1: General Ultrasound-Assisted Extraction (UAE) Parameters for Natural Products
| Parameter | Typical Range/Considerations | Relevance to this compound |
| Frequency | 20–100 kHz | Influences cavitation intensity and extraction efficiency. |
| Power/Intensity | Varies (e.g., 1 W/cm², AED) | Higher intensity can increase yield but requires careful management of energy input. |
| Extraction Time (ET) | Minutes to Hours | Optimization needed to maximize yield while minimizing compound degradation. |
| Temperature | Ambient to ~50°C | Critical for preserving thermolabile diterpenoids. |
| Solvent | Ethanol, Acetone, Water, Ethyl Acetate, etc. | Selected based on this compound's solubility and matrix properties. |
| Energy Input | Generally efficient; reduced compared to conventional methods. | Requires careful parameter control to balance extraction efficiency with energy consumption. |
Supercritical CO₂ Extraction Efficiency and Environmental Implications
Supercritical Carbon Dioxide (ScCO₂) extraction is a highly regarded green technology that utilizes carbon dioxide above its critical temperature (31.1°C) and pressure (73.8 bar) as a solvent nih.govfyto.nlgavinpublishers.comnisargabiotech.comscholarena.com. This method offers significant advantages in terms of environmental impact and compound preservation.
Efficiency: The efficiency of ScCO₂ extraction is governed by tunable solvent properties, primarily density, which can be modulated by adjusting pressure and temperature nih.govgavinpublishers.com. This tunability allows for selective extraction of target compounds. ScCO₂ extraction is known for its ability to operate at relatively low temperatures, which is critical for preserving heat-sensitive compounds like diterpenoids, preventing their degradation nih.govscholarena.com. Furthermore, the method can achieve rapid extraction rates and can be coupled with other analytical techniques for on-line analysis nih.govgavinpublishers.com.
Environmental Implications: From an environmental perspective, ScCO₂ is an exceptionally advantageous solvent. It is non-toxic, non-flammable, abundant, and readily available nih.govfyto.nlgavinpublishers.comnisargabiotech.com. Its use significantly reduces or eliminates the need for hazardous organic solvents, thereby minimizing the generation of toxic waste and preventing soil and water contamination nih.govfyto.nlgavinpublishers.comnisargabiotech.com. The process can be operated in closed-loop systems, allowing for the capture and reuse of CO₂, further enhancing its sustainability and reducing the carbon footprint nisargabiotech.com.
Table 2: General Supercritical CO₂ Extraction (ScCO₂) Parameters and Environmental Aspects
| Parameter | Typical Range/Considerations | Relevance to this compound |
| Temperature | > 31.1°C (critical temperature) | Crucial for preserving thermolabile compounds; higher temperatures increase density and solvent power. |
| Pressure | > 73.8 bar (critical pressure) | Higher pressure increases CO₂ density, enhancing solvent power and extraction efficiency. |
| Co-solvent | Ethanol, water (optional) | Can be used to modify polarity and improve extraction of less soluble compounds. |
| Flow Rate | Varies based on system design | Affects mass transfer kinetics and overall extraction time. |
| Environmental Impact | Low toxicity, non-flammable, reusable CO₂ | Significantly reduces organic solvent use, waste, and environmental contamination; aligns with green chemistry principles. |
| Energy Consumption | Can be energy-intensive due to high pressure/temperature. | A trade-off for its substantial environmental benefits and compound preservation capabilities. |
Comparative Analysis of Extraction Methodologies
Both Ultrasound-Assisted Extraction (UAE) and Supercritical CO₂ Extraction (ScCO₂) represent advanced, environmentally conscious alternatives to conventional solvent extraction methods. A comparative analysis highlights their distinct advantages and considerations when applied to the isolation of compounds like this compound.
| Feature | Ultrasound-Assisted Extraction (UAE) | Supercritical CO₂ Extraction (ScCO₂) |
| Mechanism | Cavitation and acoustic microstreaming enhance mass transfer. | Tunable solvent properties (density) of CO₂ under supercritical conditions. |
| Solvent | Various organic solvents or water; solvent choice crucial for solubility. | Primarily CO₂; can use co-solvents (e.g., ethanol) to modify polarity. |
| Environmental Impact | Generally lower solvent usage; considered a "clean technology." | Highly environmentally friendly; non-toxic, non-flammable, reusable CO₂; no organic solvent residues. |
| Compound Preservation | Effective for thermolabile compounds if temperature is controlled. | Excellent for thermolabile compounds due to low critical temperature and non-oxidizing medium. |
| Energy Consumption | Moderate; efficiency depends on parameter optimization. | Can be high due to high pressure/temperature requirements. |
| Processing Time | Significantly reduced compared to conventional methods. | Generally rapid. |
| Equipment Complexity | Relatively simple apparatus. | Requires high-pressure equipment. |
| Selectivity | Primarily influenced by solvent choice and parameters. | High selectivity achievable by tuning pressure and temperature. |
For this compound, a diterpenoid potentially sensitive to heat, ScCO₂ extraction offers superior compound preservation due to its low operating temperature. However, UAE provides a more accessible and potentially less energy-intensive option if temperature control is rigorously maintained. The choice between these methods may depend on available infrastructure, cost considerations, and the specific requirements for yield and purity.
Chromatographic Purification Strategies for Isolation
Following extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.
Initial Partitioning and Fractionation Protocols
The initial stages of purification typically involve separating the crude extract into broader fractions based on polarity or other physicochemical properties.
Silica (B1680970) Gel Column Chromatography: This is a common first step, utilizing silica gel as the stationary phase. A gradient of organic solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase to partition compounds based on their polarity. This process enriches this compound from less polar and more polar impurities mdpi.com.
Flash Chromatography: Similar to column chromatography but often faster, flash chromatography employs moderate pressure to drive the mobile phase through the stationary phase, facilitating quicker separation and fractionation of the crude extract ripublication.com.
Column Chromatography Applications for Compound Enrichment
After initial fractionation, further purification steps using column chromatography are employed to concentrate this compound and remove closely related impurities.
Medium-Pressure Liquid Chromatography (MPLC): MPLC offers improved resolution and faster flow rates compared to traditional low-pressure column chromatography, making it suitable for enriching target compounds mdpi.com.
Silica Gel Column Chromatography: Repeated or optimized silica gel chromatography can further purify and enrich this compound by employing different solvent systems or gradient profiles mdpi.com.
Specialized Column Techniques: Methods like "N-Rich" utilize twin-column systems to enhance the enrichment and purification of target molecules from complex mixtures mdpi.com.
High-Performance Liquid Chromatography for Final Isolation and Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high purity in the final isolation of natural products like this compound. This technique offers superior resolution and sensitivity.
Reverse-Phase HPLC (RP-HPLC): RP-HPLC, typically using C18 stationary phases, is widely employed. Mobile phases commonly consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with modifiers such as trifluoroacetic acid (TFA) mdpi.comikm.org.mynih.gov. Gradient elution is frequently used to achieve optimal separation.
Preparative HPLC (Prep HPLC): For isolating larger quantities of this compound, preparative HPLC systems are utilized, employing wider columns and higher flow rates while maintaining the optimized chromatographic conditions developed on an analytical scale mdpi.comripublication.comikm.org.my.
Purity Assessment: The purity of the isolated this compound is rigorously checked using analytical HPLC, with target purities often exceeding 95% or 98% biocrick.commdpi.comripublication.com. Techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are also used for structural confirmation and purity verification biocrick.comnih.gov.
Table 3: Chromatographic Purification Stages for this compound
| Stage | Technique | Stationary Phase | Example Mobile Phase | Typical Purity Achieved | Notes |
| Initial Fractionation | Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Crude/Enriched | Separates compounds based on polarity. |
| Flash Chromatography | Silica Gel | Various organic solvent mixtures | Enriched | Faster initial separation. | |
| Compound Enrichment | Column Chromatography (MPLC) | Silica Gel | Optimized solvent gradients | Enriched | Improved resolution and faster flow rates for concentration. |
| Specialized Column Techniques (e.g., N-Rich) | Various | Specific to technique | Enriched | Multi-column systems for enhanced purification. | |
| Final Isolation & Purity Verification | Preparative High-Performance Liquid Chromatography (Prep HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water gradient (with/without TFA) | ≥95% or >98% | High resolution for pure compound isolation. |
| Analytical HPLC | C18 (Reverse-Phase) | Acetonitrile/Water gradient | ≥95% or >98% | Used for purity checks and method development. |
Chemical Structure Elucidation and Characterization
Structural Classification within Daphnane (B1241135) Diterpenoids
Trigothysoid N is classified as a daphnane diterpenoid researchgate.netsemanticscholar.orgmdpi.comresearchgate.netbiocrick.commdpi.comnih.gov. This broad class of natural products is characterized by a distinctive fused tetracyclic skeleton, typically comprising a 5/7/6-membered ring system semanticscholar.orgmdpi.comresearchgate.netnih.govmdpi.com. These diterpenoids are predominantly isolated from plants belonging to the Thymelaeaceae and Euphorbiaceae families semanticscholar.orgmdpi.comresearchgate.netnih.govmdpi.com.
The daphnane diterpenoid skeleton can be further categorized into several subclasses based on specific structural features, such as the presence and position of oxygen-containing functional groups and the substitution patterns on the rings. Common classifications include:
6-Epoxy daphnane diterpenoids: Characterized by a C-6α epoxy structure in ring B semanticscholar.orgmdpi.comresearchgate.netnih.govmdpi.com.
Resiniferonoids: Often feature an α,β-unsaturated ketone in ring A semanticscholar.orgmdpi.comresearchgate.net.
Genkwanines: Typically possess a saturated ketone in ring A and lack a C-6α epoxy structure semanticscholar.orgmdpi.comresearchgate.net.
1-Alkyl daphnanes: Distinguished by a saturated ring A and a large ring connecting an orthoester alkyl chain to C-1 of ring A semanticscholar.orgmdpi.comresearchgate.net.
Rediocides: Defined by a 12-carbon macrolide structure between C-3 and C-16, and a characteristic orthoester motif at C-9, C-12, and C-14 semanticscholar.orgmdpi.comresearchgate.net.
While this compound firmly belongs to the daphnane diterpenoid family, its specific placement within these subclasses is determined by the detailed analysis of its unique structural attributes.
Unique Stereochemical Features and Characteristic Functional Groups
Characteristic functional groups identified in this compound include an α,β-unsaturated ketone moiety . This functional group, involving a carbonyl group conjugated with a carbon-carbon double bond, is a common feature in some daphnane diterpenoids and significantly influences the molecule's reactivity and electronic properties. While not explicitly detailed for this compound in the provided information, daphnane diterpenoids generally exhibit poly-hydroxyl groups and may incorporate orthoester functionalities within their complex polycyclic frameworks, contributing to their structural diversity semanticscholar.orgmdpi.comresearchgate.netnih.govmdpi.com.
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation
The definitive determination of this compound's structure relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.
The primary techniques employed for the structural elucidation of this compound and related compounds include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable. 1D NMR (e.g., ¹H NMR and ¹³C NMR) provides information on the types of protons and carbons and their chemical environments. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms, thereby mapping out the carbon-hydrogen framework and identifying functional group placements researchgate.nethyphadiscovery.comlibretexts.orgcreative-biostructure.com. NOESY (Nuclear Overhauser Effect Spectroscopy) can further provide insights into through-space spatial relationships between protons, aiding in the determination of relative stereochemistry hyphadiscovery.comcreative-biostructure.com.
Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) coupled with ionization techniques like Electrospray Ionization (ESI), is vital for determining the accurate molecular weight and thus the molecular formula of this compound researchgate.netrsc.org. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer further clues about the molecule's substructures rsc.orgfrontiersin.org.
Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet (UV) spectroscopy are often used in conjunction with NMR and MS to identify specific functional groups and electronic transitions within the molecule researchgate.net.
The comprehensive analysis of data generated from these techniques allows chemists to propose and confirm the complete, three-dimensional structure of this compound.
Mechanistic Investigations of Biological Activities
Antiviral Efficacy and Mechanistic Pathways
Trigothysoid N has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)
Research has identified this compound as a potent inhibitor of HIV-1. mdpi.com Studies have reported its impressive anti-HIV-1 activity, with half-maximal effective concentration (EC₅₀) values ranging from 0.001 to 0.015 nM. mdpi.com This places it among the most powerful anti-HIV-1 diterpenoids discovered. The compound was isolated from Trigonostemon thyrsoideum and has shown strong inhibition of the cytopathic effects of HIV-1 in cellular assays. mdpi.comresearchgate.net
Molecular Interactions Affecting Viral Entry or Replication
The precise molecular mechanisms by which this compound exerts its anti-HIV-1 effects are a subject of ongoing investigation. Viral entry into a host cell is a complex process initiated by the attachment of the virus to specific cell surface receptors. nih.govnih.gov For enveloped viruses like HIV, this is followed by fusion of the viral and cellular membranes, a process driven by conformational changes in viral entry proteins. nih.govmdpi.com
Antiretroviral drugs often target key viral enzymes required for replication, such as reverse transcriptase. acs.orgwikipedia.org Reverse transcriptase inhibitors block the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle. acs.orgwikipedia.org While the exact target of this compound is not fully elucidated in the provided information, its potent activity suggests a significant interaction with a critical component of the HIV life cycle, which could involve either viral entry or the replication machinery. numberanalytics.com
Comparative Analysis with Related Daphnane (B1241135) Diterpenoids in Antiviral Contexts
This compound belongs to the daphnane class of diterpenoids, a group of natural products known for their diverse biological activities, including antiviral effects. researchgate.netnih.gov Several other daphnane diterpenoids isolated from Trigonostemon thyrsoideum have also been evaluated for their anti-HIV activity. mdpi.com For instance, Trigothysoid O exhibits moderate anti-HIV-1 activity. mdpi.com In contrast, compounds like Rediocide A, Rediocide C, Rediocide F, and Trigonosin F, which were evaluated alongside this compound, also displayed potent antiviral activity with EC₅₀ values in the same nanomolar range. mdpi.comnih.gov However, other related compounds such as trigothysoid A and L showed only moderate anti-HIV-1 activity, while trigothysoid C and K, and trigochinins A, B, and D displayed weak activity. mdpi.com This highlights that specific structural features of these daphnane diterpenoids are crucial for their potent anti-HIV-1 effects. The general structure of daphnane diterpenoids often includes a 5/7/6-tricyclic ring system. nih.gov
Antineoplastic Activity and Cellular Mechanisms
In addition to its antiviral properties, this compound has shown significant promise as an antineoplastic agent, demonstrating inhibitory effects on cancer cell growth and proliferation.
Effects on Cancer Cell Proliferation and Viability
This compound has been found to inhibit the proliferation and viability of cancer cells. researchgate.netmdpi.com Specifically, it has demonstrated a strong ability to inhibit the proliferation of A549 non-small cell lung cancer (NSCLC) cells. researchgate.netmdpi.com Research indicates that this compound can also regulate cell invasion and migration through the FAK pathway. mdpi.com By inhibiting focal adhesion kinase (FAK), the compound leads to the downregulation of metalloproteinase (MMP)-2 and MMP-9 transcription, which are crucial for cell invasion. mdpi.com
Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Citations |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of proliferation and migration, cell cycle arrest. | researchgate.netmdpi.com |
Inhibition of Cell Cycle Progression (e.g., G2/M phase arrest)
A key mechanism underlying the antiproliferative effect of this compound is its ability to disrupt the cell cycle. researchgate.net Studies have shown that this compound induces cell cycle arrest, specifically at the G2/M phase. This G2/M arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a reduction in tumor growth. medsci.org The induction of G2/M phase cell cycle arrest is a common mechanism for many anticancer agents and involves the modulation of various cell cycle regulatory proteins. mdpi.comnih.govnih.gov
Induction of Apoptotic Pathways in Malignant Cells
This compound has been shown to be a potent inducer of apoptosis, a form of programmed cell death, in cancer cells. researchgate.netmdpi.com This process is critical for eliminating malignant cells and is a key target for many anticancer therapies. nih.gov The apoptotic activity of this compound is orchestrated through a series of interconnected molecular events.
Mitochondrial Pathway Activation
A primary mechanism by which this compound initiates apoptosis is through the activation of the intrinsic, or mitochondrial, pathway. researchgate.net This pathway is a central regulator of cell death, and its activation leads to a cascade of events culminating in cellular demise. mdpi.comfrontiersin.org Research indicates that this compound targets the mitochondria, leading to the disruption of their normal function. researchgate.net This disruption is a critical step in triggering the apoptotic process. nih.gov
Generation of Reactive Oxygen Species (ROS)
The interaction of this compound with mitochondria leads to an increase in the production of reactive oxygen species (ROS). ROS are highly reactive molecules containing oxygen that, at elevated levels, can cause significant damage to cellular components, a state known as oxidative stress. wikipedia.orgsmw.ch This increase in ROS disrupts the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. The loss of MMP is a crucial event that precedes the release of pro-apoptotic factors from the mitochondria. frontiersin.org
Caspase Cascade Activation and Execution of Apoptosis
The disruption of the mitochondrial membrane and the release of pro-apoptotic factors trigger the activation of a family of cysteine proteases known as caspases. wikipedia.orgnih.gov These enzymes are the central executioners of apoptosis. nih.gov this compound treatment leads to the activation of this caspase cascade. researchgate.net Initiator caspases, once activated, proceed to cleave and activate executioner caspases. mdpi.comneurosci.cn These executioner caspases are then responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govneurosci.cn
Modulation of Cancer Cell Migration and Angiogenesis
Beyond inducing apoptosis, this compound also exhibits inhibitory effects on cancer cell migration and angiogenesis, two processes that are fundamental to tumor growth and metastasis. researchgate.netresearchgate.net
Impact on Tumor Cell Migration and Invasion
This compound has been demonstrated to inhibit the migration and invasion of cancer cells. researchgate.netmdpi.com This is achieved, at least in part, through the regulation of the focal adhesion kinase (FAK) signaling pathway. researchgate.netmdpi.com FAK is a critical mediator of cell migration, and its inhibition can prevent cancer cells from moving and invading surrounding tissues. frontiersin.org Specifically, by inhibiting FAK, this compound can lead to the downregulation of metalloproteinases (MMP)-2 and MMP-9, enzymes that are essential for the degradation of the extracellular matrix, a key step in tumor invasion. mdpi.com
Suppression of Angiogenesis
Table 1: Summary of Mechanistic Findings for this compound
| Biological Process | Key Molecular Target/Event | Observed Effect | References |
| Apoptosis Induction | Mitochondria | Activation of the intrinsic apoptotic pathway | researchgate.net |
| Reactive Oxygen Species (ROS) | Increased generation, leading to mitochondrial membrane potential disruption | ||
| Caspase Cascade | Activation of initiator and executioner caspases | researchgate.net | |
| Cell Migration & Invasion | FAK Signaling Pathway | Inhibition of FAK, leading to reduced migration and invasion | researchgate.netmdpi.com |
| Metalloproteinases (MMP-2, MMP-9) | Downregulation of expression | mdpi.com | |
| Angiogenesis | - | Suppression of new blood vessel formation | researchgate.netresearchgate.netresearchgate.net |
Targeted Intracellular Signaling Pathways
This compound, a natural daphnane diterpenoid, has been identified as an inhibitor of tumor proliferation and migration through its interaction with specific intracellular signaling pathways. researchgate.netarabjchem.org Research indicates that its mechanism of action involves the dual regulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signal pathways. researchgate.netx-mol.net The abnormal activation of these pathways in tumor cells is strongly linked to their proliferation and migration capabilities, making them key targets for therapeutic agents. researchgate.net
The STAT3 protein is a transcription factor that, upon activation, plays a crucial role in cell proliferation and survival. nih.govmdpi.com this compound has been shown to directly interfere with this process. The compound effectively inhibits the phosphorylation of STAT3 at the Tyr 705 residue. researchgate.net This phosphorylation is a critical step for the activation of STAT3, which then typically forms dimers, translocates to the nucleus, and regulates the expression of genes involved in tumor progression. mdpi.comresearchgate.net By preventing this phosphorylation, this compound effectively blocks the downstream signaling cascade initiated by STAT3. researchgate.net
Table 1: Effect of this compound on STAT3 Pathway Activity
| Target Protein | Site of Action | Effect of this compound | Reference |
| STAT3 | Tyrosine 705 (Tyr 705) | Inhibition of Phosphorylation | researchgate.net |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is integral to cell adhesion, migration, and invasion. nih.govucy.ac.cy The activation and overexpression of FAK are correlated with increased cell motility and metastatic potential. nih.gov Mechanistic studies reveal that this compound disrupts this pathway by inhibiting the phosphorylation of FAK. researchgate.net This inhibition is significant as FAK phosphorylation is a key event in integrin-mediated signaling, which regulates tumor cell invasion and metastasis. nih.govmdpi.com By suppressing FAK activation, this compound effectively curtails the migration and invasive capabilities of cancer cells. researchgate.netmdpi.com
Table 2: Effect of this compound on FAK Signaling Pathway
| Target Protein | Action | Effect of this compound | Reference |
| FAK | Phosphorylation | Inhibition | researchgate.net |
The inhibition of the STAT3 and FAK pathways by this compound leads to the modulation of several downstream molecular targets and the genes that express them. researchgate.net The suppression of STAT3 phosphorylation results in the reduced expression of its target genes, including Cyclin D1 and Myeloid cell leukemia-1 (Mcl-1). researchgate.net Cyclin D1 is a key regulator of the cell cycle, and its overexpression can lead to uncontrolled proliferation. oncotarget.commdpi.comrutgers.edu Mcl-1 is an anti-apoptotic protein, and its downregulation can sensitize cells to apoptosis. researchgate.net
Similarly, the inhibition of the FAK pathway by this compound results in the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 transcription. mdpi.com These enzymes are crucial for the degradation of the extracellular matrix, a process that is essential for cell invasion and migration to other tissues. mdpi.com By downregulating MMP-2 and MMP-9, this compound impairs the ability of cancer cells to invade their surrounding environment. mdpi.com
Table 3: Downstream Molecular Targets Modulated by this compound
| Pathway | Downstream Target | Function of Target | Effect of this compound | Reference |
| STAT3 | Cyclin D1 | Cell Cycle Progression | Downregulation of Expression | researchgate.net |
| STAT3 | Mcl-1 | Anti-apoptosis | Downregulation of Expression | researchgate.net |
| FAK | MMP-2 | Extracellular Matrix Degradation, Invasion | Downregulation of Transcription | mdpi.com |
| FAK | MMP-9 | Extracellular Matrix Degradation, Invasion | Downregulation of Transcription | mdpi.com |
Comparative Analysis of Antineoplastic Mechanisms with Structurally Diverse Compounds
The antineoplastic mechanisms of this compound, particularly its targeting of the STAT3 and FAK pathways, are shared by other structurally diverse natural compounds, though with some variations. researchgate.netmdpi.com For instance, Xipsxanthone H and Cratoxylumxanthone C, both natural xanthones, also inhibit lung cancer proliferation by suppressing STAT3 and FAK phosphorylation. researchgate.netmdpi.com
However, there are differences in their effects on the cell cycle. While this compound and Cratoxylumxanthone C were found to arrest A549 cells in the G0/G1 phase, Xipsxanthone H blocked the cell cycle at the S phase in the same cell line. mdpi.com Another compound, Chlorahololide D, a sesquiterpenoid dimer, also inhibits cell migration by regulating the FAK signaling pathway but arrests the cell cycle at the G2 phase. mdpi.com Effusanin B, a diterpenoid like this compound, also inhibits the STAT3 pathway by reducing the phosphorylation of STAT3 and downregulating its downstream targets, Cyclin D1 and Mcl-1. researchgate.net
These comparisons highlight that while the STAT3 and FAK pathways are common targets for various natural antineoplastic compounds, the specific molecular interactions and resulting cellular outcomes, such as the stage of cell cycle arrest, can differ. mdpi.com In contrast, other compounds like Niclosamide exert their effects through different pathways, such as inhibiting the NF-kappaB pathway and generating reactive oxygen species. nih.gov This underscores the diversity of molecular strategies employed by antineoplastic agents.
Structure Activity Relationship Sar Studies of Trigothysoid N and Its Analogues
Stereochemical Requirements for Optimal Biological FunctionThere are no published findings on the stereochemistry of Trigothysoid N or the stereochemical requirements for its biological function.
Due to the complete absence of information on the subject compound, we are unable to fulfill the request to generate an article. We recommend verifying the compound name and consulting internal or proprietary databases if this is a compound from a private research program.
Synthetic and Biosynthetic Approaches
Challenges and Progress in Total Synthesis of Daphnane (B1241135) Diterpenoids
The total synthesis of daphnane diterpenoids is a formidable task for synthetic chemists due to their highly oxygenated and sterically congested structures. These molecules are characterized by a 5/7/6-fused tricyclic carbon skeleton, which is often adorned with a variety of functional groups, including hydroxyls, esters, and orthoesters. nih.govresearchgate.net The construction of this complex framework, coupled with the precise installation of multiple stereocenters, represents a significant hurdle.
Key challenges in the total synthesis of daphnane diterpenoids include:
Construction of the 5/7/6-fused ring system: The creation of the central seven-membered ring fused to five- and six-membered rings with correct stereochemistry is a primary obstacle.
High degree of oxidation: The presence of numerous oxygen-containing functional groups requires careful selection of protecting groups and oxidation reagents to avoid unwanted side reactions.
Stereochemical complexity: Daphnane diterpenoids possess multiple contiguous stereocenters, demanding highly stereoselective reactions to obtain the desired isomer.
Despite these difficulties, notable progress has been made in the total synthesis of several daphnane and the closely related tigliane diterpenoids. These achievements have often relied on innovative synthetic strategies to construct the core structure and introduce the required functionalities.
Achieving precise stereochemical control is paramount in the synthesis of daphnane diterpenoids. The strategic use of chiral pool starting materials, asymmetric catalysis, and substrate-controlled reactions are common approaches to establish the numerous stereocenters present in the target molecule. For instance, in the synthesis of other complex diterpenoids, early-stage installation of key stereocenters often dictates the stereochemical outcome of subsequent transformations. The intricate interplay of steric and electronic effects within the molecular framework is frequently exploited to guide the stereoselectivity of reactions.
| Synthetic Strategy | Description | Example Application in Diterpenoid Synthesis |
| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Use of carbohydrates or terpenes to provide a scaffold with pre-existing stereocenters. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions. | Asymmetric epoxidations, hydrogenations, and aldol reactions to set critical stereocenters. |
| Substrate-Controlled Reactions | The existing stereocenters in a synthetic intermediate direct the stereochemical outcome of a reaction. | Diastereoselective reductions and cyclizations guided by the steric hindrance of the existing molecular framework. |
The high density of functional groups in daphnane diterpenoids necessitates a careful consideration of their compatibility throughout a multi-step synthesis. The presence of sensitive moieties, such as hydroxyl groups, epoxides, and esters, requires a strategic use of protecting groups to mask their reactivity during transformations that could otherwise lead to undesired side reactions. The choice of protecting groups is critical, as they must be stable under a variety of reaction conditions and selectively removable at a later stage of the synthesis. Furthermore, the sequence of reactions must be meticulously planned to avoid functional group interferences. For example, strongly acidic or basic conditions required for one step might lead to the degradation of other parts of the molecule.
Semi-Synthetic Modification Strategies
Given the challenges associated with the total synthesis of daphnane diterpenoids, semi-synthesis, starting from naturally abundant congeners, offers a more practical approach to generate structural analogs for biological evaluation. This strategy allows for the exploration of the structure-activity relationships (SAR) of this class of compounds.
The selective modification of one functional group in the presence of many others is a key challenge in the semi-synthesis of daphnane diterpenoids. Chemo-selective transformations are employed to target specific hydroxyl or carbonyl groups for oxidation, reduction, or substitution. For instance, the use of sterically hindered reagents can allow for the selective reaction at a less hindered hydroxyl group. The analysis of reaction outcomes, often through advanced spectroscopic techniques like NMR and mass spectrometry, is crucial to confirm the site of modification.
| Transformation | Reagent/Condition | Potential Application on Daphnane Scaffold |
| Selective Oxidation | Dess-Martin periodinane, TEMPO | Conversion of a specific secondary alcohol to a ketone. |
| Selective Reduction | Sodium borohydride, L-Selectride | Reduction of a ketone to a secondary alcohol with specific stereochemistry. |
| Selective Esterification | Acyl chlorides or anhydrides with a base | Acylation of specific hydroxyl groups to introduce different ester side chains. |
The derivatization of daphnane diterpenoids through semi-synthetic modifications has been instrumental in understanding their SAR. By systematically altering the functional groups at various positions on the daphnane scaffold, researchers can probe the structural requirements for a particular biological activity. For example, studies on other daphnane diterpenoids have shown that the nature of the ester groups at certain positions can significantly impact their anti-HIV or anticancer activities. nih.govnih.govresearchgate.net This information is invaluable for the design of new analogs with improved potency and selectivity.
Biotechnological Production and Sustainable Sourcing
The low natural abundance of many daphnane diterpenoids, including potentially Trigothysoid N, and the challenges of chemical synthesis have spurred interest in biotechnological production methods and sustainable sourcing practices.
The natural source of this compound is the plant Trigonostemon thyrsoideum. nih.govnih.gov Information regarding the sustainable harvesting or cultivation of this specific plant is limited in the available literature. However, general principles of sustainable sourcing for non-timber forest products emphasize the importance of understanding the plant's life cycle, regeneration rates, and the ecological impact of harvesting to ensure the long-term viability of the plant population. bryology.orgherbalgram.orgmdpi.comsemanticscholar.org Cultivation of Trigonostemon species for the production of secondary metabolites could offer a more controlled and sustainable supply chain. nih.gov
Biotechnological approaches offer a promising alternative for the production of complex terpenoids. These methods include:
Metabolic engineering of microorganisms: The biosynthetic pathways for terpenoids can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govacs.orgescholarship.orgresearchgate.net These engineered microbes can then be cultured in large-scale fermenters to produce the desired compound. This approach offers the potential for a scalable and sustainable production process that is independent of the natural plant source.
Plant cell and tissue culture: Plant cell cultures of Trigonostemon thyrsoideum could be established and optimized for the production of this compound. nih.govopenagrar.desemanticscholar.orgdntb.gov.ua This method allows for the production of the compound under controlled laboratory conditions, which can lead to higher yields and a more consistent product quality compared to extraction from wild-harvested plants.
While the application of these biotechnological methods specifically for the production of this compound is not yet reported, they represent a significant area of future research to ensure a sustainable supply of this and other valuable daphnane diterpenoids.
Cell Suspension Cultures for in vitro Biosynthesis
Plant cell suspension cultures represent a promising platform for the in vitro biosynthesis of complex secondary metabolites like this compound. This technology involves growing plant cells in a liquid medium under sterile and controlled conditions, offering a continuous and reliable production system independent of geographical and climatic constraints.
Potential Advantages for this compound Production:
Consistency: Cell cultures can provide a consistent yield and quality of the target compound, free from the variability often seen in wild-harvested plants.
Scalability: Bioreactors allow for large-scale production, which is difficult to achieve through conventional cultivation.
Purity: Production in a controlled environment minimizes contamination, simplifying downstream purification processes.
Elicitation: The production of secondary metabolites can often be enhanced by the application of elicitors (biotic or abiotic stressors) that trigger the plant's defense responses.
While no specific studies on cell suspension cultures of Trigonostemon thyrsoideum for this compound production have been published, the general approach has been successfully applied to other plants for producing different terpenoids. The establishment of a stable and high-yielding cell line from Trigonostemon thyrsoideum would be the critical first step. Subsequent optimization of culture conditions, including media composition, growth regulators, and elicitation strategies, would be necessary to maximize the production of this compound.
Genetic Engineering and Heterologous Expression Systems (e.g., in Saccharomyces cerevisiae)
The heterologous expression of plant biosynthetic pathways in microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a powerful strategy for producing high-value natural products. This approach involves identifying and transferring the genes responsible for the biosynthesis of a target compound into a microbial host, which can be fermented on a large scale.
The application of this technology to this compound is currently hampered by the lack of identified genes for the specific terpene synthases and tailoring enzymes in its biosynthetic pathway. However, should these genes be discovered, S. cerevisiae offers a robust platform for heterologous production.
Key Engineering Strategies in Yeast for Diterpenoid Production:
| Strategy | Description | Potential Impact on this compound Production |
| Precursor Supply Enhancement | Upregulating the native mevalonate (MVA) pathway in yeast to increase the pool of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). researchgate.netrsc.orgsciepublish.comnih.gov | Essential for providing the necessary building blocks for this compound synthesis, thereby increasing potential yield. |
| Expression of Biosynthetic Genes | Introducing and optimizing the expression of the putative terpene cyclases and cytochrome P450 enzymes responsible for forming the daphnane skeleton and its modifications. | The core requirement for producing the this compound molecule in yeast. |
| Protein Engineering | Modifying the biosynthetic enzymes to improve their activity, stability, or specificity. sciepublish.com | Could enhance the efficiency of the pathway and reduce the formation of unwanted byproducts. |
| Compartmentalization | Targeting pathway enzymes to specific organelles, such as the mitochondria or endoplasmic reticulum, to increase local substrate concentrations and channel metabolic flux. nih.gov | May improve the overall efficiency of the multi-step biosynthetic pathway. |
The successful heterologous production of other complex terpenoids, such as artemisinic acid (a precursor to the antimalarial drug artemisinin), in engineered yeast demonstrates the potential of this approach. frontiersin.org
Strategies for Yield Optimization in Bioproduction
Optimizing the yield of a target compound is a critical aspect of developing a commercially viable bioproduction process, whether in plant cell cultures or microbial fermentation. Several general strategies can be applied to enhance the production of this compound.
Optimization in Plant Cell Cultures:
| Strategy | Description |
| Media Optimization | Fine-tuning the concentrations of nutrients, sugars, and plant growth regulators to maximize cell growth and secondary metabolite production. |
| Elicitation | Applying biotic or abiotic stressors (e.g., jasmonates, salicylic acid, heavy metals) to induce the expression of defense-related genes, including those in the this compound pathway. |
| Precursor Feeding | Supplying the culture with biosynthetic precursors to increase the metabolic flux towards the target compound. |
| In situ Product Removal | Integrating a method to remove the product from the culture medium as it is produced to avoid feedback inhibition and product degradation. |
Optimization in Engineered Yeast:
| Strategy | Description |
| Metabolic Pathway Balancing | Modulating the expression levels of each enzyme in the biosynthetic pathway to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. |
| Host Strain Engineering | Modifying the host's central metabolism to direct more carbon flux towards the production of GGPP and to provide necessary cofactors. researchgate.net |
| Fermentation Process Optimization | Controlling physical and chemical parameters in the bioreactor, such as pH, temperature, oxygen supply, and nutrient feeding strategy, to maximize cell density and productivity. |
| High-Throughput Screening | Developing methods to rapidly screen large libraries of engineered strains or culture conditions to identify high-producers. sciepublish.com |
Ethical and Environmental Implications of Sourcing Natural Products
The sourcing of medicinal compounds from wild plants, including Trigonostemon thyrsoideum, carries significant ethical and environmental responsibilities. Over-harvesting can threaten plant populations, leading to biodiversity loss and ecosystem disruption. researchgate.net
Key Considerations for Sourcing Trigonostemon thyrsoideum:
Conservation Status: The genus Trigonostemon comprises approximately 60 species distributed from India to China and Southeast Asia. nationaalherbarium.nl While a taxonomic revision of the genus has been conducted, specific data on the conservation status of Trigonostemon thyrsoideum is not readily available. naturalis.nl A lack of such data highlights the need for ecological assessments before commercial harvesting begins.
Sustainable Harvesting Practices: If wild-harvesting is pursued, it must be done sustainably. This includes harvesting only specific plant parts (e.g., twigs and leaves) in a manner that allows the plant to regenerate, respecting harvest seasons, and leaving a significant portion of the plant population untouched. nri.orgnih.gov
Community Engagement: Ethical sourcing involves fair and equitable benefit-sharing with the local communities who are the traditional custodians of these plant resources. Their knowledge of the local ecology and sustainable practices is invaluable.
Cultivation as an Alternative: To mitigate the pressure on wild populations, the cultivation of Trigonostemon thyrsoideum should be explored. Cultivation can provide a more reliable and sustainable source of the plant material.
The development of biotechnological production methods, as discussed in the preceding sections, offers a powerful long-term solution to these ethical and environmental concerns by providing a plant-free source of this compound.
Advanced Analytical and Methodological Considerations in Trigothysoid N Research
Methodological Rigor and Reproducibility in Biological Assays
Addressing Variability in Compound Stability Across Different Storage Conditions
Ensuring the stability of Trigothysoid N is critical for maintaining its integrity and efficacy in research settings. Variability in compound stability can arise from various storage conditions, necessitating careful methodological considerations. While specific data on this compound's stability under diverse conditions is not extensively detailed in the provided search results, general principles of pharmaceutical stability testing offer a framework for addressing such variability.
Pharmaceutical stability studies, as guided by regulatory bodies like the EMA europa.eu, typically involve evaluating compounds under long-term, intermediate, and accelerated storage conditions. These conditions often include controlled temperatures (e.g., 25°C ± 2°C, 30°C ± 2°C) and relative humidity (e.g., 40% RH ± 5% RH, 65% RH ± 5% RH) europa.euraps.org. Accelerated studies, employing elevated stress conditions like higher temperatures and humidity, are designed to predict degradation rates and physical changes raps.org. Data from these studies can help assess the compound's susceptibility to excursions outside labeled storage conditions, such as during shipping europa.eu.
For solid dosage forms, stability is generally higher due to reduced exposure to environmental factors. However, for non-sterile dosage forms like liquids, creams, or suspensions, the potential for microbial contamination or degradation is greater, often requiring specific in-use stability data edaegypt.gov.eg. Recommendations for storage often include protection from light and moisture, as well as maintaining specific temperature ranges edaegypt.gov.eg. Without explicit data for this compound, researchers would typically conduct studies to determine its degradation pathways under controlled stressors, such as temperature, humidity, and light, to establish appropriate handling and storage protocols .
Adherence to Preclinical Reporting Guidelines for In Vitro and In Vivo Studies
Rigorous adherence to preclinical reporting guidelines is paramount for ensuring the reproducibility, transparency, and reliability of research involving compounds like this compound. These guidelines provide a standardized framework for describing experimental design, methodologies, and results.
For in vivo studies, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are widely recognized and endorsed plos.orgarriveguidelines.orgnih.govresearchgate.netnih.gov. These guidelines cover essential aspects such as study design, sample size determination, experimental procedures, statistical methods, and the reporting of animal characteristics and housing plos.orgnih.govresearchgate.net. Adherence to ARRIVE aims to maximize the quality and reliability of published research, enabling better scrutiny and reproduction of findings arriveguidelines.orgnih.gov. Key recommendations include reporting the number of animals used in each experimental group, details on randomization and blinding procedures, and the statistical methods employed plos.orgresearchgate.netnih.gov.
For in vitro studies, while specific universally adopted guidelines for all disciplines may be less consolidated than ARRIVE, efforts are underway to establish standardized reporting practices. Recommendations such as RIVER (Reporting In Vitro Experiments Responsibly) aim to ensure that manuscripts provide sufficient detail for readers to assess methodological rigor and reliability, thereby preventing unnecessary subsequent studies due to a lack of clarity osf.ioresearchgate.netnih.gov. Such guidelines typically emphasize transparency in reporting experimental parameters, reagents, cell line authentication, and statistical analyses nih.govresearchgate.netnih.gov. For instance, a concept note proposed CRIS (Checklist for Reporting In-vitro Studies) guidelines to promote quality and transparency in dental research researchgate.netnih.gov.
Computational Approaches in Chemical Biology
Computational methods offer powerful tools for understanding the behavior and interactions of chemical compounds like this compound, aiding in drug discovery and mechanistic studies.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, thereby identifying potential binding sites and estimating binding affinities core.ac.ukjscimedcentral.comresearchgate.netplos.org. This process involves predicting the interaction between a ligand (e.g., this compound) and a target molecule, typically a protein, to understand how they bind at a molecular level core.ac.ukjscimedcentral.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities or properties medcraveonline.comwikipedia.orgbiointerfaceresearch.commdpi.com. The fundamental principle is that structural variations in a molecule can lead to predictable changes in its activity. QSAR models are used to predict the activity of new, unsynthesized compounds, thus guiding experimental efforts in drug discovery and optimization medcraveonline.comwikipedia.orgmdpi.comresearchgate.netnih.gov.
The QSAR modeling process typically involves several key steps:
Data Collection: Assembling a dataset of compounds with known biological activities biointerfaceresearch.commdpi.com.
Descriptor Calculation: Generating molecular descriptors that numerically represent the structural and physicochemical properties of each compound (e.g., topological, electronic, quantum chemical properties) medcraveonline.comresearchgate.netnih.govmdpi.comnih.gov.
Model Building: Using statistical techniques (e.g., regression, machine learning) to correlate these descriptors with the observed biological activities medcraveonline.comwikipedia.orgbiointerfaceresearch.commdpi.comresearchgate.netnih.govnih.govnih.govnih.gov.
Model Validation: Assessing the predictive power and reliability of the developed model using independent datasets (external validation) biointerfaceresearch.commdpi.comresearchgate.netnih.govnih.govnih.gov.
QSAR models can predict various biological activities, including antimicrobial properties researchgate.netnih.gov, enzyme inhibition nih.gov, and carcinogenicity nih.gov. For instance, studies have used QSAR to correlate descriptors related to connectivity, electronegativity, and polarizability with antimicrobial activities researchgate.netnih.gov. The predictive performance of QSAR models is typically evaluated using metrics such as R-squared (R²) and Q-squared (Q²) researchgate.netnih.gov.
Compound List:
this compound
Future Research Directions and Translational Potential
Elucidation of Unexplored Mechanistic Pathways
Recent research has made significant strides in understanding the anti-cancer mechanisms of Trigothysoid N. It has been shown to exhibit potent anti-proliferative activity against A549 non-small cell lung cancer cells, with an IC50 value of 6.4 μM. doi.org The underlying mechanism involves the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis. doi.org Mechanistic studies have revealed that this compound targets mitochondria, leading to changes in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). doi.org Furthermore, it has been found to regulate the STAT3 and FAK signaling pathways, which are crucial in tumor proliferation and migration. doi.org
In addition to its anti-cancer effects, this compound has demonstrated potent anti-HIV-1 activity, with an exceptionally low EC50 value ranging from 0.001 to 0.015 nM. mdpi.comnih.gov While this activity is well-documented for several daphnane (B1241135) diterpenoids, the precise mechanism by which this compound inhibits HIV-1 replication remains a significant area for future investigation. mdpi.comeurekalert.orgnih.gov Future studies should aim to identify the specific viral or host cell targets of this compound and to elucidate the molecular interactions that underpin its potent antiviral effects.
Discovery of Novel Analogues through Rational Design and High-Throughput Screening
The complex structure of this compound presents both challenges and opportunities for the development of novel analogues with improved therapeutic properties. Rational drug design, guided by a deeper understanding of its structure-activity relationships, can be employed to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The synthesis of complex diterpenes is a recognized challenge, but advancements in synthetic methodologies are paving the way for the creation of such analogues. nih.govnih.gov
High-throughput screening of both natural product libraries and synthetically derived analogues will be instrumental in identifying new lead compounds. The modular nature of diterpene biosynthesis can be leveraged in combinatorial biosynthesis approaches to generate a diverse range of novel structures for screening. biorxiv.org By combining computational modeling with experimental screening, researchers can accelerate the discovery of new this compound-based therapeutics.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. Transcriptomics, proteomics, and metabolomics analyses of cells treated with this compound can provide a comprehensive picture of the cellular pathways and networks that are modulated by the compound. nih.govnih.govsciety.org This approach can help to identify novel drug targets and biomarkers of drug response.
For instance, multi-omics studies on other complex natural products have successfully elucidated their mechanisms of action and identified key molecular signatures associated with their therapeutic effects. youtube.com A similar approach applied to this compound could reveal previously unknown biological activities and provide valuable insights into its therapeutic potential for a range of diseases.
Development of Advanced Formulation Strategies for Research Application
The poor water solubility of many diterpenoids, including likely this compound, presents a significant challenge for their application in research and clinical settings. The development of advanced formulation strategies is therefore crucial to enhance the bioavailability and therapeutic efficacy of this promising compound. Various approaches can be explored, such as the use of nanoparticles, liposomes, and cyclodextrins to improve solubility and delivery. google.com
For example, the encapsulation of terpenoid compounds in polylactic acid-glycolic acid nanoparticles has been shown to improve their stability and release profiles. mdpi.com Similar strategies could be adapted for this compound to enable its effective use in preclinical and potentially clinical studies.
Overcoming Production Challenges for Broader Academic Research Availability
The limited availability of this compound from its natural source poses a major obstacle to its widespread investigation by the academic research community. The total chemical synthesis of such a complex diterpenoid is a formidable challenge, often characterized by low yields and high costs. beilstein-journals.orgnih.gov Therefore, alternative and more sustainable production methods are urgently needed.
Q & A
Q. How should contradictory data on this compound’s mechanism of action be analyzed to resolve ambiguities?
- Methodological Answer : Use contradiction matrices (TRIZ framework) to classify discrepancies (e.g., opposing results in enzymatic vs. cellular assays). Perform meta-analyses of published datasets to identify confounding variables (e.g., assay sensitivity thresholds). Validate hypotheses via knock-in/knockout models to isolate molecular pathways .
Q. What computational methods optimize this compound’s synthesis pathways while minimizing byproduct formation?
- Methodological Answer : Combine density functional theory (DFT) simulations with high-throughput robotic synthesis to predict reaction intermediates. Use machine learning (e.g., random forest models) trained on historical reaction data to identify optimal catalysts. Cross-reference results with crystallographic data to confirm structural fidelity .
Q. How can longitudinal studies on this compound’s pharmacokinetics be designed to account for interspecies variability?
- Methodological Answer : Employ allometric scaling to extrapolate dose-response relationships between model organisms. Use mixed-effects statistical models to analyze time-series data, incorporating covariates like metabolic rate and organ mass. Share species-specific pharmacokinetic parameters in open-access repositories .
Methodological Frameworks for Rigor
- Data Contradiction Analysis : Apply qualitative coding (e.g., grounded theory) to categorize conflicting findings, followed by Bayesian inference to weigh evidence strength .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and include ethics committee approval details in supplementary files .
- Statistical Validation : Partner with biostatisticians during experimental design to power studies appropriately (e.g., G*Power software) and predefine significance thresholds to avoid Type I errors .
Q. Citations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
